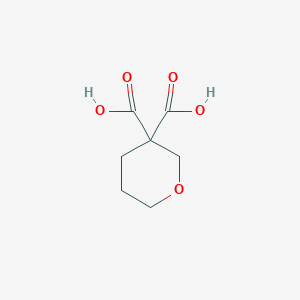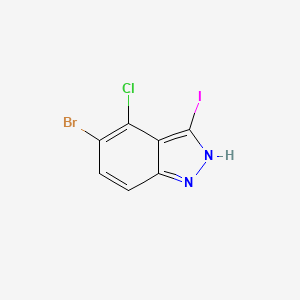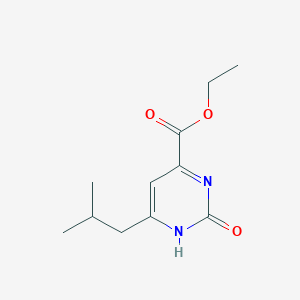![molecular formula C11H12S2 B12099113 2,2'-Methylenebis[5-methylthiophene] CAS No. 4218-22-8](/img/structure/B12099113.png)
2,2'-Methylenebis[5-methylthiophene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[5-methylthiophene] is an organic compound with the molecular formula C({11})H({12})S(_{2}) It consists of two 5-methylthiophene rings connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-methylthiophene] typically involves the reaction of 5-methylthiophene with formaldehyde under acidic conditions. The general reaction can be represented as follows:
2C5H4S-CH3+CH2O→C11H12S2+H2O
In this reaction, 5-methylthiophene reacts with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product along with water as a byproduct.
Industrial Production Methods
On an industrial scale, the production of 2,2’-Methylenebis[5-methylthiophene] can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[5-methylthiophene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitrating agents can introduce nitro groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitrated derivatives of 2,2’-Methylenebis[5-methylthiophene].
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2’-Methylenebis[5-methylthiophene] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
While direct biological applications are limited, derivatives of this compound may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
Industry
In industry, 2,2’-Methylenebis[5-methylthiophene] is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conductive properties.
Mécanisme D'action
The mechanism by which 2,2’-Methylenebis[5-methylthiophene] exerts its effects depends on the specific application. In organic electronics, its conductive properties arise from the delocalized π-electrons in the thiophene rings, which facilitate charge transport. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, which is determined by its structural features and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis[thiophene]: Similar structure but without the methyl groups.
2,2’-Methylenebis[3-methylthiophene]: Methyl groups positioned differently on the thiophene rings.
2,2’-Methylenebis[furan]: Oxygen atoms replace sulfur atoms in the rings.
Uniqueness
2,2’-Methylenebis[5-methylthiophene] is unique due to the presence of methyl groups at the 5-position of the thiophene rings, which can influence its reactivity and physical properties. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other methylenebis derivatives.
Propriétés
Numéro CAS |
4218-22-8 |
|---|---|
Formule moléculaire |
C11H12S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-methyl-5-[(5-methylthiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C11H12S2/c1-8-3-5-10(12-8)7-11-6-4-9(2)13-11/h3-6H,7H2,1-2H3 |
Clé InChI |
HJTSBOCFVPUMSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CC2=CC=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)


![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)

![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)






![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)

